molecular formula C14H18N2O2 B7592780 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one

3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one

Cat. No. B7592780
M. Wt: 246.30 g/mol
InChI Key: LWISMSLWNYUTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinazoline derivatives and has been found to be a potent antagonist of the ionotropic glutamate receptors.

Mechanism of Action

3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. It binds to a site on the receptor that is distinct from the glutamate binding site and prevents the channel from opening, thereby reducing the excitatory neurotransmission mediated by glutamate.
Biochemical and physiological effects:
3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one has been found to have a range of biochemical and physiological effects, including the inhibition of synaptic plasticity and the modulation of synaptic transmission in various brain regions. It has also been shown to have anti-convulsant and anti-nociceptive effects in animal models.

Advantages and Limitations for Lab Experiments

3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one is a useful tool compound for studying the glutamate system, particularly the AMPA receptor. Its potency and selectivity make it an attractive candidate for use in in vitro and in vivo experiments. However, its non-specific effects on other glutamate receptor subtypes and its potential toxicity at high concentrations should be taken into consideration.

Future Directions

Further research on 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one and its derivatives may lead to the development of new therapeutic agents for various neurological and psychiatric disorders. The potential use of 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one in the treatment of epilepsy, chronic pain, and drug addiction is currently being explored. Additionally, the development of more potent and selective AMPA receptor antagonists may provide new insights into the role of the glutamate system in brain function and dysfunction.

Synthesis Methods

The synthesis of 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one involves several steps, including the reaction of 2,4-dichloroquinazoline with 4-hydroxy-2-butanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methylamine to obtain 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one. The synthesis of 3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one has been extensively studied for its pharmacological properties, particularly its ability to block the ionotropic glutamate receptors. This has led to its use as a tool compound in research related to the glutamate system, which is involved in various physiological and pathological processes in the brain.

properties

IUPAC Name

3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-3-4-12-11(9-10)13(17)16(2)14(15-12)5-7-18-8-6-14/h3-4,9,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWISMSLWNYUTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3(CCOCC3)N(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one

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